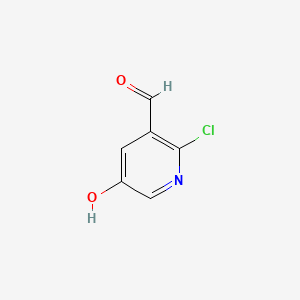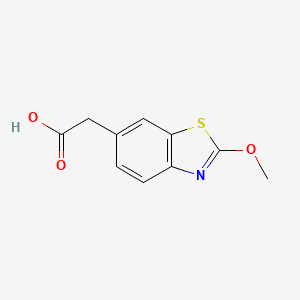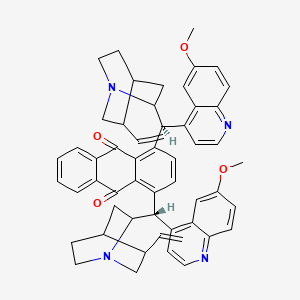
1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione is a useful research compound. Its molecular formula is C54H52N4O4 and its molecular weight is 821.034. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Liquid Crystal Technology
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, demonstrates the formation of twist-bend nematic phases, attributed to the bent geometry of methylene-linked odd-membered dimers. This property is crucial for developing advanced liquid crystal displays (LCDs) and other optical devices that require precise control over light modulation and polarization P. Henderson & C. Imrie, 2011.
Chemotherapy for Hepatocellular Carcinoma
The anticancer activity of mitoxantrone (MIT) structural analogs, such as AM3, against human hepatoma cells (Huh-7), demonstrates the potential of anthracene-9,10-dione derivatives in chemotherapy. These compounds exhibit significant antiproliferative activity and could serve as a basis for developing new chemotherapeutic agents Chun-Lung Yuan et al., 2016.
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials, structurally related to anthracene derivatives, show promise as 'metal-free' infrared emitters for OLED applications. The tunability of these materials from green to near-IR emissions, coupled with properties like aggregation-induced emission (AIE), opens new avenues for developing efficient, low-cost OLEDs B. Squeo & M. Pasini, 2020.
Polycyclic Aromatic Hydrocarbons in Food
The study of oxygenated polycyclic aromatic hydrocarbons (OPAHs) in food highlights the toxicity and occurrence of these compounds, which are structurally related to anthracene derivatives. Understanding the toxicity, occurrence, and potential sources of OPAHs is crucial for evaluating and reducing health risks associated with food consumption Xin Ma & Shimin Wu, 2022.
特性
IUPAC Name |
1,4-bis[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H52N4O4/c1-5-31-29-57-23-19-33(31)25-47(57)49(37-17-21-55-45-15-11-35(61-3)27-43(37)45)41-13-14-42(52-51(41)53(59)39-9-7-8-10-40(39)54(52)60)50(48-26-34-20-24-58(48)30-32(34)6-2)38-18-22-56-46-16-12-36(62-4)28-44(38)46/h5-18,21-22,27-28,31-34,47-50H,1-2,19-20,23-26,29-30H2,3-4H3/t31?,32?,33?,34?,47?,48?,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIOWIWSMQWLNP-XJVYWJENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)C5=C6C(=C(C=C5)C(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)C5=C6C(=C(C=C5)[C@@H](C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H52N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743651 |
Source


|
| Record name | 1,4-Bis[(9S)-6'-methoxycinchonan-9-yl]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione | |
CAS RN |
176298-44-5 |
Source


|
| Record name | 1,4-Bis[(9S)-6'-methoxycinchonan-9-yl]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What types of reactions can hydroquinidine (anthraquinone-1,4-diyl) diether catalyze?
A1: Hydroquinidine (anthraquinone-1,4-diyl) diether has proven to be an efficient catalyst for asymmetric allylic alkylation reactions. Research highlights its use in the enantioselective allylic-allylic alkylation of α,α-dicyanoalkenes with Morita-Baylis-Hillman carbonates []. It also demonstrates potential in the asymmetric allylic alkylation of indenes with Morita-Baylis-Hillman carbonates when used in a Lewis base assisted Brønsted base catalysis strategy [].
Q2: How does the stereoselectivity of hydroquinidine (anthraquinone-1,4-diyl) diether impact its applications in organic synthesis?
A2: The high enantioselectivity of hydroquinidine (anthraquinone-1,4-diyl) diether is crucial for its effectiveness in asymmetric synthesis. For example, in the allylic-allylic alkylation reactions mentioned previously, excellent stereoselectivities were observed (d.r. > 99:1, up to 99 % ee) []. This ability to selectively control the formation of specific enantiomers makes it highly valuable for synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals and other biologically active molecules.
Q3: Are there any limitations to using hydroquinidine (anthraquinone-1,4-diyl) diether as a catalyst in organic synthesis?
A3: While hydroquinidine (anthraquinone-1,4-diyl) diether shows promise as an asymmetric catalyst, there are limitations to consider. For instance, in the asymmetric allylic alkylation of indenes, while excellent enantioselectivities were observed in some cases (53–95 % ee), the reaction yields were generally low to moderate (27–71 %) []. Further research is needed to optimize reaction conditions and potentially enhance yields for broader applicability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

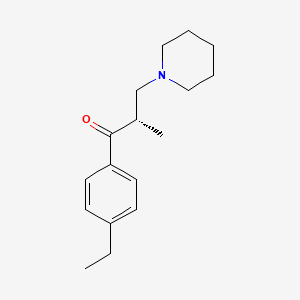
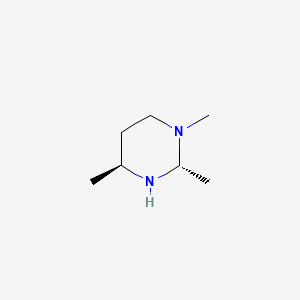
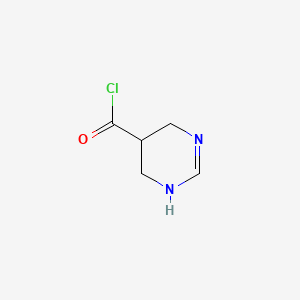
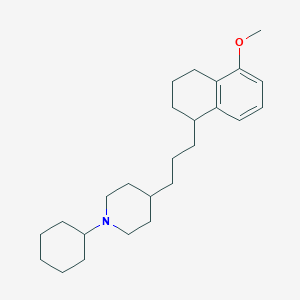
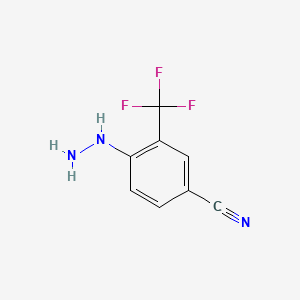

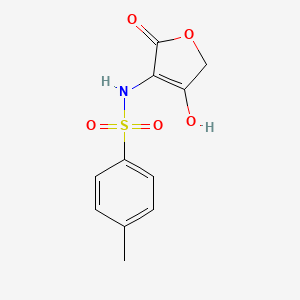
![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)
